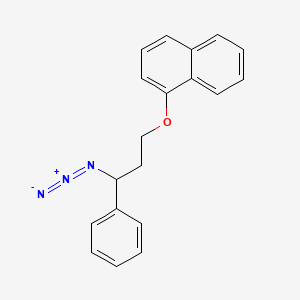

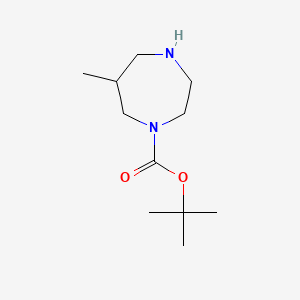

1-(3-Azido-3-phenylpropoxy)naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

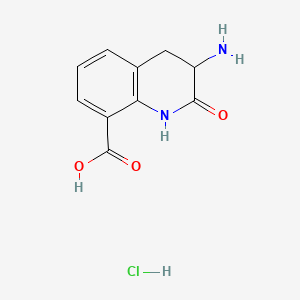

“1-(3-Azido-3-phenylpropoxy)naphthalene” is also known as Dapoxetine Azide Analogue . It is used as a working standard or secondary reference standard .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .Applications De Recherche Scientifique

Compounds bearing a naphthalene moiety, such as "1-(3-Azido-3-phenylpropoxy)naphthalene," are used in medical preparations because of their wide spectrum of biological activities and low toxicity. A study synthesized a new series of azoles or azines from the reaction of a key intermediate, 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, with various reagents under mild conditions. These compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity, showing weak to moderate activities (Reheim, Abdel Hafiz, & Rady, 2021).

Another study explored the cyclometalation of arylazo compounds, including 1-phenylazonaphthalene and its derivatives. Cyclopalladation of these azo ligands with Pd(II) acetate or Na2PdCl4 led to complexes with Pd(II) coordinated on the azo Nβ-atom and a Pd-C σ-bond in the naphthalene moiety. This demonstrated the potential of these compounds in developing metal-arene σ-bond complexes, which could have implications in various chemical applications (Klaus & Rys, 1981).

Research into the deprotonation of primary and secondary amino groups in compounds such as phenyl-azo naphthalene dyestuffs revealed insights into their metallization with CoII and CoIII ions. This study contributed to a deeper understanding of the chemical behavior of such compounds, with potential implications in dye chemistry and materials science (Schetty, 1969).

In another study, 1-azo-2-hydroxy-3-(2.4-dimethylcarboxanilido)-naphthalene-1-(2-hydroxybenzene) was recommended as a new reagent for the spectrophotometric determination of small quantities of magnesium. This highlights the potential application of naphthalene derivatives in analytical chemistry (Mann & Yoe, 1957).

A study on the synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine, and pyrazole derivatives, which were synthesized from the reaction of 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, also revealed the potential medicinal applications of naphthalene derivatives (Abdelreheim, Hafiz, & Rady, 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(3-azido-3-phenylpropoxy)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c20-22-21-18(16-8-2-1-3-9-16)13-14-23-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZZPTLTQYDFKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

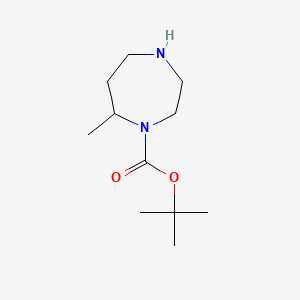

![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)

![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)

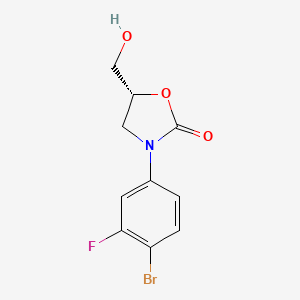

![4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B569461.png)